molecular formula C7H5ClFN3O3 B12969789 2-Chloro-4-fluoro-5-nitrobenzohydrazide

2-Chloro-4-fluoro-5-nitrobenzohydrazide

Cat. No.: B12969789
M. Wt: 233.58 g/mol
InChI Key: CBYQOWBPZXHXMS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzohydrazide is an organic compound with the molecular formula C7H4ClFN3O3 It is a derivative of benzoic acid and contains chloro, fluoro, and nitro substituents on the benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzohydrazide typically involves the nitration of 2-chloro-4-fluorobenzoic acid, followed by the introduction of the hydrazide group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzoic acid: A precursor in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzohydrazide.

    2-Chloro-4-fluoro-5-aminobenzohydrazide: A reduction product of the nitro compound.

    2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Another derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (hydrazide) groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C7H5ClFN3O3

Molecular Weight

233.58 g/mol

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzohydrazide

InChI

InChI=1S/C7H5ClFN3O3/c8-4-2-5(9)6(12(14)15)1-3(4)7(13)11-10/h1-2H,10H2,(H,11,13)

InChI Key

CBYQOWBPZXHXMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)NN

Origin of Product

United States

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